molecular formula C12H6F5N B1439605 3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214348-16-9

3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1439605
CAS RN: 1214348-16-9
M. Wt: 259.17 g/mol
InChI Key: WBBSXNODIUAUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (FFTFP) is an important organic chemical compound with a wide range of applications in the scientific and medical fields. It is a fluorinated aromatic compound with a pyridine ring structure, which is a nitrogen-containing heterocyclic compound with a five-membered ring. FFTFP is used as a building block in organic synthesis, as a reagent in organic reactions, and as a starting material for the synthesis of drugs and other active pharmaceutical ingredients (APIs). It has also been used in the synthesis of therapeutic agents, such as antifungal agents, and as a reagent in the production of fluorinated polymers and other materials.

Mechanism of Action

3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is an aromatic compound, which means it has a ring structure with alternating double and single bonds. This structure allows it to act as a nucleophile, meaning it can react with electrophiles to form organomagnesium compounds. It can also act as an electrophile, meaning it can react with nucleophiles to form ethers and other compounds.
Biochemical and Physiological Effects
3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is an organic compound and is not known to produce any direct biochemical or physiological effects. However, it has been used as a starting material for the synthesis of small molecule drugs, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is an inexpensive and readily available starting material for organic synthesis, and it is relatively stable and easy to handle. However, it is also relatively volatile and can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine. It could be used as a starting material for the synthesis of new drugs and APIs, or as a reagent in the production of new materials. It could also be used as a catalyst in organic reactions, or as a building block for the synthesis of other compounds. Additionally, it could be used in the development of new analytical methods, or as a reagent in the production of fluorinated polymers.

Scientific Research Applications

3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a building block to synthesize a variety of compounds, including drugs, APIs, and other therapeutic agents. In drug discovery, 3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a starting material for the synthesis of small molecule drugs, including antifungal agents. In materials science, 3-Fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a reagent in the production of fluorinated polymers and other materials.

properties

IUPAC Name

3-fluoro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-9-4-2-1-3-8(9)11-10(14)5-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBSXNODIUAUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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